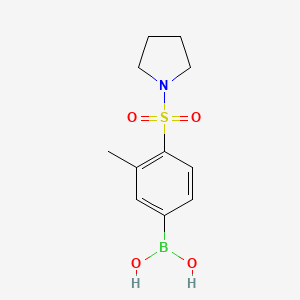

3-Methyl-4-(pyrrolidine-1-sulfonyl)phenylboronic acid

説明

3-Methyl-4-(pyrrolidine-1-sulfonyl)phenylboronic acid is a boronic acid derivative characterized by a phenyl ring substituted with a methyl group, a pyrrolidine sulfonyl moiety, and a boronic acid (-B(OH)₂) functional group. This compound belongs to the arylboronic acid family, which is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science.

Key structural features:

特性

IUPAC Name |

(3-methyl-4-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO4S/c1-9-8-10(12(14)15)4-5-11(9)18(16,17)13-6-2-3-7-13/h4-5,8,14-15H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLWKERKNBTROT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)S(=O)(=O)N2CCCC2)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(pyrrolidine-1-sulfonyl)phenylboronic acid typically involves the following steps:

Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through the reaction of phenyl magnesium bromide with trimethyl borate, followed by hydrolysis.

Introduction of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst.

Attachment of the Pyrrolidine-1-sulfonyl Group: The pyrrolidine-1-sulfonyl group can be introduced through a nucleophilic substitution reaction using pyrrolidine and sulfonyl chloride.

Industrial Production Methods

Industrial production of 3-Methyl-4-(pyrrolidine-1-sulfonyl)phenylboronic acid may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.

化学反応の分析

Types of Reactions

3-Methyl-4-(pyrrolidine-1-sulfonyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts and base (e.g., potassium carbonate) in Suzuki-Miyaura coupling.

Major Products

Oxidation: Phenol derivatives.

Reduction: Sulfide derivatives.

Substitution: Various biaryl compounds.

科学的研究の応用

3-Methyl-4-(pyrrolidine-1-sulfonyl)phenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

Biology: Investigated for its potential as a molecular probe for studying biological processes.

Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes.

Industry: Utilized in the development of advanced materials and chemical sensors.

作用機序

The mechanism of action of 3-Methyl-4-(pyrrolidine-1-sulfonyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The pyrrolidine-1-sulfonyl group may also contribute to the compound’s binding affinity and specificity.

類似化合物との比較

Structural and Functional Comparisons

Table 1: Structural Comparison of Boronic Acid Derivatives

Key Observations :

3-Thiophenylboronic acid (from ) contains a thiophene ring, which increases conjugation and stabilizes the boronic acid group, making it suitable for electronic applications .

Steric and Solubility Properties :

- The methyl group in the target compound increases steric hindrance, which may reduce reaction rates in sterically demanding environments compared to smaller substituents (e.g., hydrogen in phenylboronic acid) .

- The pyrrolidine sulfonyl group improves aqueous solubility relative to purely aromatic analogs, as seen in compounds with polar sulfonyl moieties .

Biological Interactions :

- Unlike the target compound, (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-carboxylic acid () lacks a boronic acid group but features a trifluoromethylphenyl urea group, which enhances binding to hydrophobic enzyme pockets .

Thermal and Analytical Data

Table 2: Thermal Stability and Characterization

*Note: Data for the target compound is extrapolated from analogous sulfonyl-containing boronic acids.

生物活性

3-Methyl-4-(pyrrolidine-1-sulfonyl)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure allows it to interact with biological systems, making it a candidate for therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 263.12 g/mol. Its structure includes a phenyl ring substituted with a pyrrolidine sulfonamide group and a boronic acid moiety, which is significant for its reactivity and biological interactions.

3-Methyl-4-(pyrrolidine-1-sulfonyl)phenylboronic acid primarily acts as a Lewis acid, facilitating various chemical reactions through its boron atom. In biological contexts, it can inhibit certain enzymes by forming reversible covalent bonds with hydroxyl groups on serine or threonine residues in proteins. This mechanism is particularly relevant in the inhibition of proteases and other enzymes involved in cellular signaling pathways.

Anticancer Properties

Research indicates that boronic acids possess anticancer properties by inhibiting proteasomes, which are crucial for protein degradation and regulation within cells. A study demonstrated that compounds similar to 3-Methyl-4-(pyrrolidine-1-sulfonyl)phenylboronic acid effectively inhibited the growth of cancer cell lines by inducing apoptosis through the accumulation of pro-apoptotic factors .

Antimicrobial Activity

The compound has also shown potential antimicrobial activity. In vitro studies suggest that it can inhibit the growth of various bacterial strains, possibly by disrupting bacterial cell wall synthesis or interfering with protein synthesis .

Case Studies

- Inhibition of Trypanosoma cruzi : A related study on similar compounds reported significant inhibition of Trypanosoma cruzi lanosterol 14α-demethylase (L14DM), an enzyme critical for the survival of the parasite responsible for Chagas disease. The compounds led to reduced parasitemia in infected mice, showcasing their potential as antiparasitic agents .

- Cancer Cell Line Studies : In another investigation, derivatives of 3-Methyl-4-(pyrrolidine-1-sulfonyl)phenylboronic acid were tested against various cancer cell lines, revealing EC50 values in the nanomolar range, indicating potent anticancer activity .

Data Tables

Q & A

Basic: What are the common synthetic routes for preparing 3-Methyl-4-(pyrrolidine-1-sulfonyl)phenylboronic acid?

Methodological Answer:

The synthesis typically involves sequential functionalization of the phenyl ring. A plausible route includes:

Sulfonation : Introducing the pyrrolidine-1-sulfonyl group via sulfonylation of a pre-functionalized aryl intermediate using pyrrolidine and a sulfonating agent (e.g., sulfur trioxide complex).

Borylation : Utilizing Miyaura borylation, where a halogenated precursor (e.g., 3-methyl-4-(pyrrolidine-1-sulfonyl)phenyl bromide) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst .

Purification : Chromatography or recrystallization in solvents like chloroform/acetone mixtures, leveraging solubility differences (phenylboronic acid derivatives show higher solubility in polar aprotic solvents) .

Basic: How does the solubility profile of 3-Methyl-4-(pyrrolidine-1-sulfonyl)phenylboronic acid influence solvent selection for reactions?

Methodological Answer:

The pyrrolidine sulfonyl group enhances polarity, increasing solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to unsubstituted phenylboronic acids. However, the methyl group may reduce solubility in highly polar solvents. Key considerations:

- Optimal solvents : Chloroform or acetone (moderate polarity) for Suzuki-Miyaura couplings, as shown for structurally similar boronic acids .

- Precipitation control : Adjust temperature during reaction workup; cooling may precipitate the product for easier isolation .

Advanced: How can researchers resolve contradictory data on the binding mechanisms of this compound with biomolecules (e.g., sialic acids)?

Methodological Answer:

Contradictions in binding modes (e.g., α-hydroxycarboxylate vs. glycerol tail interactions) require multi-technique validation:

NMR spectroscopy : Use ¹¹B and ¹³C NMR to track boron-diol ester formation and confirm binding sites .

Computational modeling : DFT simulations to compare energetics of proposed binding conformations .

pH-dependent studies : Test binding affinity across pH 2–12 to identify dominant interactions under physiological vs. alkaline conditions .

Advanced: What experimental strategies mitigate decomposition of 3-Methyl-4-(pyrrolidine-1-sulfonyl)phenylboronic acid during storage?

Methodological Answer:

- Storage conditions : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to minimize oxidation. Avoid prolonged exposure to moisture .

- Stabilizers : Add antioxidants (e.g., BHT) at 0.1–1% w/w to suppress radical-mediated degradation .

- Monitoring : Regular HPLC or ¹¹B NMR analysis to quantify decomposition products (e.g., borinic acids) .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹¹B NMR : Confirms boronic acid identity and detects impurities (δ ~30 ppm for trigonal boron) .

- X-ray crystallography : Resolves steric effects from the pyrrolidine sulfonyl group and confirms regiochemistry .

- Mass spectrometry (HRMS) : Validates molecular weight (C₁₁H₁₅BNO₄S, expected [M+H]⁺ = 284.09) .

Advanced: How does the pyrrolidine sulfonyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-withdrawing effect : The sulfonyl group reduces electron density at the boron center, slowing transmetalation but improving stability toward protodeboronation .

- Steric hindrance : The pyrrolidine ring may impede access to the boron atom, necessitating optimized catalysts (e.g., Pd(OAc)₂ with SPhos ligand) .

- Empirical testing : Compare coupling yields with/without the sulfonyl group using model substrates (e.g., aryl halides) .

Advanced: What are the challenges in computational modeling of this compound’s interactions with enzymes?

Methodological Answer:

- Conformational flexibility : The pyrrolidine ring adopts multiple puckering states, requiring extensive molecular dynamics (MD) sampling .

- Boron parameterization : Existing force fields (e.g., GAFF) lack accurate parameters for trigonal boron; hybrid QM/MM approaches are recommended .

- Validation : Cross-check docking results with experimental IC₅₀ values or crystallographic data .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact (boronic acids can cause irritation) .

- Ventilation : Conduct reactions in a fume hood due to potential dust formation .

- First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water .

Advanced: How can researchers design structure-activity relationship (SAR) studies for antimicrobial applications?

Methodological Answer:

- Scaffold modification : Synthesize analogs with varied substituents (e.g., fluoro, morpholine) to assess impact on MIC values against Gram-positive bacteria .

- Mechanistic assays : Test inhibition of bacterial enzymes (e.g., β-lactamases) via fluorescence-based activity screens .

- Data correlation : Use multivariate analysis to link logP, steric parameters, and bioactivity .

Advanced: What methodologies address inconsistencies in reported binding constants for boronic acid-diol interactions?

Methodological Answer:

- Standardized buffers : Use consistent ionic strength (e.g., 0.1 M PBS) to minimize pH and counterion effects .

- Isothermal titration calorimetry (ITC) : Directly measure enthalpy changes, avoiding assumptions required in NMR-based calculations .

- Interlab validation : Collaborate with multiple labs to replicate studies using shared protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。